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molecular formula C12H8BrN3O B8316993 3-(1-Benzofuran-2-yl)-5-bromopyrazin-2-amine

3-(1-Benzofuran-2-yl)-5-bromopyrazin-2-amine

Cat. No. B8316993
M. Wt: 290.11 g/mol
InChI Key: FWQPUECKIFWEIL-UHFFFAOYSA-N
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Patent
US08410112B2

Procedure details

A solution of 3,5-dibromopyrazin-2-amine (200 mg, 0.7908 mmol), benzofuran-2-ylboronic acid (140.9 mg, 0.8699 mmol), NaHCO3 (199.3 mg, 2.372 mmol) and palladium; triphenylphosphane (91.38 mg, 0.07908 mmol) in dimethoxyethane (2.000 mL) and water (1.000 mL) was heated at 120° C. in the microwave for 10 minutes. The reaction was diluted with EtOAc/Water and the layers separated. The aqueous layer was extracted further with EtOAc (2×), dried (MgSO4) and concentrated in vacuo. The mixture was purified on silica gel by flash column chromatography (0-20% EtOAc/Petrol) to afford the product as a bright yellow solid (191 mg, 83% Yield). MS (ES+) 291.89
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
140.9 mg
Type
reactant
Reaction Step Two
Quantity
199.3 mg
Type
reactant
Reaction Step Three
Quantity
91.38 mg
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Name
EtOAc Water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
83%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([NH2:9])=[N:4][CH:5]=[C:6]([Br:8])[N:7]=1.[O:10]1[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[CH:12]=[C:11]1B(O)O.C([O-])(O)=O.[Na+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(COC)OC.O.CCOC(C)=O.O.[Pd]>[O:10]1[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[CH:12]=[C:11]1[C:2]1[C:3]([NH2:9])=[N:4][CH:5]=[C:6]([Br:8])[N:7]=1 |f:2.3,7.8|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C(=NC=C(N1)Br)N
Step Two
Name
Quantity
140.9 mg
Type
reactant
Smiles
O1C(=CC2=C1C=CC=C2)B(O)O
Step Three
Name
Quantity
199.3 mg
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
91.38 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
C(OC)COC
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Five
Name
EtOAc Water
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted further with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The mixture was purified on silica gel by flash column chromatography (0-20% EtOAc/Petrol)

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC2=C1C=CC=C2)C=2C(=NC=C(N2)Br)N
Measurements
Type Value Analysis
AMOUNT: MASS 191 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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